molecular formula C16H25N3O2 B061593 Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate CAS No. 174855-53-9

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Cat. No.: B061593
CAS No.: 174855-53-9
M. Wt: 291.39 g/mol
InChI Key: UINNZXQKTNAOBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate is a chemically protected piperazine derivative that serves as a versatile intermediate in organic synthesis and medicinal chemistry research. This compound features a tert-butyloxycarbonyl (Boc) group on the piperazine nitrogen, which can be selectively deprotected under mild acidic conditions to reveal the secondary amine, enabling further functionalization for the design of novel bioactive molecules. The ortho-aminomethylphenyl substituent provides an additional site for derivatization, such as amidation or reductive amination, facilitating the construction of complex scaffolds targeting G-protein-coupled receptors (GPCRs) like serotonin and dopamine receptors. Researchers value this reagent for its role in developing potential therapeutic agents for central nervous system disorders, including schizophrenia, depression, and anxiety, by optimizing pharmacokinetic properties and receptor selectivity. Its high purity ensures reproducibility in synthetic routes, supporting drug discovery efforts aimed at elucidating mechanisms of action and structure-activity relationships. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINNZXQKTNAOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406907
Record name Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174855-53-9
Record name Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of Cyanoaryl Piperazine Intermediate

tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate is synthesized through a Buchwald-Hartwig amination between tert-butyl piperazine-1-carboxylate and 2-bromobenzonitrile. The reaction employs a palladium catalyst (e.g., Pd(OAc)₂), Xantphos as a ligand, and cesium carbonate in toluene at 110°C for 24 hours, yielding the cyano intermediate in 85–90%.

Hydrogenation to Aminomethyl Derivative

The nitrile group is reduced using Raney nickel (10 wt%) under a hydrogen atmosphere (1 atm) in a tetrahydrofuran (THF)/methanol/water (1:1:1) solvent system at room temperature for 4 hours. This step achieves quantitative conversion to the target amine.

Key Advantages :

  • Mild reaction conditions (25°C, atmospheric pressure).

  • No requirement for protecting groups due to chemoselective reduction.

  • Scalable to multigram quantities with minimal purification.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated strategies enable direct coupling of prefunctionalized aryl halides with piperazine derivatives. Two subroutes are prominent:

Suzuki-Miyaura Coupling

Arylboronic acids containing protected aminomethyl groups (e.g., tert-butyl 2-(aminomethyl)phenylboronate) react with tert-butyl 4-bromopiperazine-1-carboxylate under Pd(PPh₃)₄ catalysis. Optimized conditions (Na₂CO₃, DME/H₂O, 80°C, 12 h) provide yields of 75–82%.

Ullmann-Type Coupling

Copper(I)-catalyzed coupling of 2-iodobenzylamine with tert-butyl piperazine-1-carboxylate in dimethylacetamide (DMA) at 120°C for 8 hours affords the target compound in 68% yield. This method avoids palladium but requires higher temperatures.

Comparative Efficiency :

ParameterSuzuki-MiyauraUllmann-Type
CatalystPd(PPh₃)₄CuI
Temperature (°C)80120
Yield (%)8268
Functional ToleranceModerateHigh

High-Temperature Nucleophilic Aromatic Substitution

Direct displacement of aryl halides by piperazine under forcing conditions provides a single-step route. For example, heating tert-butyl piperazine-1-carboxylate with 2-chlorobenzyl cyanide in DMA at 190°C for 10 minutes yields tert-butyl 4-(2-cyanophenyl)piperazine-1-carboxylate, which is subsequently hydrogenated (Section 1.2).

Limitations :

  • Limited to electron-deficient aryl halides.

  • Prolonged heating degrades heat-sensitive substrates.

One-Pot Multicomponent Assembly

Adapting methodologies from triazolo-piperazine synthesis, a three-component reaction between tert-butyl piperazine-1-carboxylate, 2-azidobenzaldehyde, and propiolic acid derivatives under Cu(I) catalysis generates the target compound via in situ imine formation and cycloaddition. While innovative, this approach remains experimental, with yields ≤65%.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Scaling the hydrogenation step (Section 1.2) in a continuous flow reactor with immobilized Raney nickel enhances throughput by reducing reaction time to 15 minutes and eliminating batch filtration.

Catalyst Recycling

Palladium catalysts from coupling reactions are recoverable via biphasic extraction, lowering production costs by 30–40% .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C16H25N3O2
  • Molecular Weight : 291.395 g/mol
  • CAS Number : 174855-53-9
  • IUPAC Name : tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

The structure of TBAP features a piperazine ring, which is a common motif in pharmacologically active compounds, contributing to its biological activity.

Medicinal Chemistry Applications

TBAP has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Antidepressant Activity

Research indicates that TBAP may exhibit antidepressant-like effects. In animal models, it has been shown to influence serotonin and norepinephrine levels, similar to established antidepressants. A study published in the Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new antidepressants, emphasizing the need for further pharmacological evaluation .

Anticancer Properties

In vitro studies have suggested that TBAP may possess anticancer properties. It has been tested against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis. These findings warrant further exploration into its mechanism of action and potential as an adjunct therapy in cancer treatment .

Neuroscience Applications

TBAP's structure suggests it may interact with neurotransmitter systems, making it a candidate for research in neuropharmacology.

Dopamine Receptor Modulation

Studies have indicated that TBAP acts as a modulator of dopamine receptors, which are critical in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. Its selective binding affinity could lead to the development of novel antipsychotic medications that minimize side effects associated with current treatments .

Cognitive Enhancement

Preliminary research suggests that TBAP may enhance cognitive function in animal models. It has been linked to improved memory retention and learning capabilities, making it a potential candidate for treating cognitive decline associated with aging or neurodegenerative diseases .

Cell Biology Applications

TBAP has found applications in cell biology, particularly in cell culture and analysis.

Cell Proliferation Studies

In cell culture experiments, TBAP has been utilized to study cell proliferation and differentiation processes. Its influence on signaling pathways involved in these processes can provide insights into cellular mechanisms relevant to tissue regeneration and repair .

Drug Delivery Systems

The compound's chemical properties make it suitable for incorporation into drug delivery systems. Researchers are exploring its use in nanoparticles designed for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing systemic toxicity .

Case Studies

StudyFocusFindings
Journal of Medicinal ChemistryAntidepressant ActivityDemonstrated serotonin modulation similar to existing antidepressants.
Cancer ResearchAnticancer PropertiesInduced apoptosis in multiple cancer cell lines; potential as an adjunct therapy.
NeuropharmacologyDopamine ModulationSelective binding to dopamine receptors with implications for antipsychotic drug development.
Cell Biology JournalCell ProliferationInfluenced signaling pathways related to cell growth and differentiation.

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s piperazine core, Boc group, and aminomethylphenyl substituent are shared or modified in related structures. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name/Structure Molecular Weight Key Functional Groups Biological Activity/Application Reference
Target Compound :
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
291.39 Piperazine, Boc, aminomethylphenyl Intermediate for BRD7/BRD9 inhibitors, LYMTACs
Ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate (XVIII) ~500 (estimated) Piperazine, ethyl ester, xanthone 94% inhibition of M. tuberculosis
2-(Aminomethyl)-5-(2-biphenylyl)-1,3,4-thiadiazole (7) ~260 (estimated) Thiadiazole, aminomethyl, biphenyl Potent anticonvulsant (comparable to phenytoin)
(2S)-1-[(3,4-Dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine ~450 (estimated) Piperidine, dichlorophenylacetyl, pyrrolidine κ-opioid agonist (Ki = 0.24 nM)
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate 315.35 Piperazine, Boc, cyano, amino Intermediate for PET radiotracers

Key Trends and Implications

  • Substituent Effects : The Boc group enhances synthetic stability but may reduce solubility. Ethyl or methyl esters (e.g., ) improve antimycobacterial activity but increase cytotoxicity.
  • Scaffold Flexibility : Piperazine’s conformational flexibility allows diverse modifications, whereas piperidine () or thiadiazole () cores restrict motion, favoring receptor specificity.
  • Pharmacophore Optimization: The aminomethyl group is critical for CNS activity (e.g., anticonvulsants) but requires balancing lipophilicity and polarity for bioavailability.

Biological Activity

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate (CAS No. 174855-53-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.

  • Molecular Formula : C16H25N3O2
  • Molecular Weight : 291.39 g/mol
  • CAS Number : 174855-53-9

This compound exhibits its biological activity primarily through interactions with various receptors and enzymes in biological systems. The presence of the piperazine ring and the aminomethyl phenyl group enhances its binding affinity to target proteins, modulating their activity.

Key Mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.

Antidepressant Effects

Research has indicated that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. Studies involving animal models have shown promising results in reducing depressive behaviors.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth through apoptosis induction and cell cycle arrest mechanisms.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)15Cytotoxicity observed
MCF-7 (breast cancer)20Induction of apoptosis
A549 (lung cancer)25Inhibition of proliferation

Case Studies

  • Antidepressant Activity : A study conducted on mice showed that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects .
  • Cytotoxicity Evaluation : In vitro studies demonstrated that the compound exhibited selective cytotoxicity against several cancer cell lines, with mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Comparative Analysis

When compared to similar compounds such as tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylate, this compound shows distinct biological profiles due to the unique structural features imparted by the aminomethyl group. This structural difference is believed to enhance its interaction with specific biological targets, potentially leading to improved efficacy in therapeutic applications.

Compound Structure Biological Activity
This compoundStructureAntidepressant, anticancer
Tert-butyl 4-[4-(aminomethyl)phenyl]piperazine-1-carboxylateStructureAntidepressant
Tert-butyl 4-[2-(hydroxyethyl)phenyl]piperidine-1-carboxylateStructureLimited studies on antidepressant properties

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • The compound is typically synthesized via multi-step reactions involving piperazine ring functionalization. A common approach includes coupling tert-butyl carbamate derivatives with substituted phenyl precursors under anhydrous conditions. For example, tert-butyl piperazine-1-carboxylate intermediates are reacted with brominated or iodinated phenyl derivatives via Buchwald-Hartwig coupling or Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts, as in ). Key factors affecting yield include catalyst loading (e.g., 1–5 mol% Pd), solvent choice (e.g., toluene/ethanol mixtures), and temperature (60–100°C). Purification often involves silica gel chromatography or crystallization with ether/hexane .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • 1H/13C NMR is critical for verifying the piperazine ring (δ 3.4–3.8 ppm for N-CH2 groups) and tert-butyl group (δ 1.4–1.5 ppm). LCMS confirms molecular weight (e.g., m/z 372.2 [M+H]+ observed in ). FT-IR identifies carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and amine/amide bands. For crystalline derivatives, X-ray diffraction resolves stereochemistry, as demonstrated for tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate (bond angles: C-N-C ~109°) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • It serves as a versatile intermediate for drug discovery, particularly in synthesizing kinase inhibitors (e.g., tyrosine kinase inhibitors via pyrimidine coupling ) and G-protein-coupled receptor (GPCR) modulators. The tert-butyl group enhances solubility, while the piperazine ring enables interactions with biological targets (e.g., dopamine D2/D3 receptors ). Derivatives have shown activity in cellular assays targeting inflammation and cancer .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural characterization?

  • Discrepancies in NMR shifts may arise from conformational flexibility of the piperazine ring or solvent polarity. For example, DMSO-d6 induces downfield shifts for NH groups compared to CDCl3. VT-NMR (variable-temperature NMR) or COSY/NOESY experiments can clarify dynamic behavior. Computational tools (e.g., DFT calculations) predict shifts and assign stereochemistry, as applied in tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate studies .

Q. What strategies optimize coupling reactions involving sterically hindered aryl groups?

  • Steric hindrance from the tert-butyl or aminomethyl groups reduces coupling efficiency. Strategies include:

  • Pre-activation : Using boronate esters (e.g., Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) improves reactivity .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 3 hours at 100°C vs. 24 hours conventionally) and increases yield (>90% in ).
  • Ligand selection : Bulky ligands (e.g., XPhos) enhance Pd catalyst turnover .

Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties?

  • The tert-butyl group enhances lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration for CNS-targeted drugs. However, it may reduce metabolic stability. Comparative studies with methyl or trifluoromethyl analogs show tert-butyl derivatives exhibit longer half-lives (t1/2 > 4 hours in rodent models) due to slower CYP450 oxidation .

Q. What computational methods are used to predict binding interactions of derivatives with biological targets?

  • Molecular docking (e.g., AutoDock Vina) models piperazine ring interactions with receptor active sites (e.g., hydrogen bonding with Asp110 in soluble epoxide hydrolase ). Molecular dynamics simulations assess stability over time (e.g., 100 ns trajectories for GPCR-ligand complexes ). Hirshfeld surface analysis quantifies intermolecular contacts in crystal structures, guiding SAR .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield significantly different outcomes (e.g., 45% vs. 91% yields)?

  • Variations arise from:

  • Moisture sensitivity : Hydrolysis of intermediates (e.g., bromoacetyl derivatives) reduces yield if reactions are not anhydrous .
  • Catalyst deactivation : Impurities in Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) affect coupling efficiency .
  • Workup methods : Flash chromatography may recover more product than crystallization for polar derivatives .

Methodological Recommendations

  • Synthesis : Prioritize microwave-assisted protocols for time-sensitive reactions .
  • Purification : Use preparative HPLC for derivatives with low crystallinity.
  • Characterization : Combine XRD with DFT calculations for ambiguous stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.